molecular formula C22H18N4O4S B2916989 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-54-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2916989
CAS No.: 305374-54-3
M. Wt: 434.47
InChI Key: REXDKCLLWVXLQF-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic framework. The molecule comprises two key moieties:

  • A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a substituted pyrazole ring with methyl, phenyl, and ketone substituents.
  • A 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide group, featuring a bicyclic benzoindole system with a sulfonamide (-SO₂NH₂) at position 6 and a ketone at position 2.

This compound is synthesized via nucleophilic substitution between a sulfonyl chloride precursor and the pyrazole amine, as demonstrated in analogous sulfonamide syntheses .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13-20(22(28)26(25(13)2)14-7-4-3-5-8-14)24-31(29,30)18-12-11-17-19-15(18)9-6-10-16(19)21(27)23-17/h3-12,24H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXDKCLLWVXLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through the reaction of a diketone with hydrazine. The indole ring can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step involves the sulfonation of the indole ring and subsequent coupling with the pyrazole derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with three analogs (Table 1), highlighting differences in molecular architecture, physicochemical properties, and intermolecular interactions.

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Physical/Chemical Properties
Target Compound: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide C₂₂H₁₈N₄O₄S ~434.07 Sulfonamide, benzoindole, pyrazole High aromaticity; strong H-bonding capacity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C₂₀H₂₁N₃O₂S ~375.46 Acetamide, methylthio-phenyl Planar pyrazole ring; intramolecular H-bond
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide C₁₉H₂₁N₃O₃S 371.45 Benzenesulfonamide, methyl groups Boiling point: 507.2°C; density: 1.35 g/cm³
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide C₂₂H₂₁N₃O₃ 375.42 Carboxamide, benzofuran Lower polarity; moderate H-bonding capacity

Key Comparisons

Functional Groups and Solubility: The target compound’s sulfonamide group enhances hydrophilicity and hydrogen-bonding capacity compared to the acetamide () and carboxamide () analogs .

Crystal Packing and Hydrogen Bonding :

  • The acetamide derivative () forms intramolecular C–H⋯O bonds (S(6) ring) and N–H⋯O dimeric motifs (R²²(10)), whereas the target compound’s sulfonamide may participate in intermolecular N–H⋯O/S–O⋯H interactions due to its stronger acidity (pKa ~6.67 for analogous sulfonamides) .
  • The 2,4-dimethylbenzenesulfonamide () lacks the benzoindole system, resulting in less complex crystal packing and lower molecular weight .

Thermal Stability :

  • The target compound’s higher molecular weight and extended conjugation suggest greater thermal stability (inferred melting point >250°C) compared to ’s benzenesulfonamide (boiling point 507.2°C) .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods for N-substituted sulfonamides (e.g., coupling sulfonyl chlorides with amines in DMF with Et₃N/DMAP catalysis), as seen in . In contrast, carboxamide derivatives () require carboxylate coupling agents, increasing synthetic complexity .

Research Implications

  • The benzoindole-sulfonamide framework in the target compound offers a unique balance of aromatic rigidity and polar functionality , making it a candidate for materials science or medicinal chemistry applications (e.g., kinase inhibition).
  • Structural analogs like the methylthio-phenyl acetamide () demonstrate how minor substituent changes alter hydrogen-bonding networks, impacting crystallinity and solubility .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18N4O3SC_{18}H_{18}N_4O_3S, with a complex structure that includes a pyrazole moiety and a benzo[cd]indole framework. The presence of sulfonamide groups enhances its solubility and biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. A study demonstrated that similar compounds showed potent inhibitory effects on various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. The mechanism often involves the inhibition of key signaling pathways such as the Aurora kinase pathway and the epidermal growth factor receptor (EGFR) pathway .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA5495.0Aurora Kinase Inhibition
Compound BU9373.5EGFR Inhibition
N-(1,5-Dimethyl...)A549TBDTBD

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Some studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha, which is crucial in inflammatory responses .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, certain derivatives have shown antimicrobial activity against various bacterial strains. This activity is often attributed to the ability of sulfonamide groups to interfere with bacterial folate synthesis .

The biological activities of this compound are primarily mediated through:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit kinase activity, which is critical for cell proliferation and survival.
  • Cytokine Modulation : The compound may alter cytokine production, thereby modulating immune responses.
  • Antimicrobial Mechanisms : By mimicking substrates in bacterial metabolism, these compounds can disrupt essential biochemical pathways.

Case Study 1: Antitumor Efficacy

In a recent study published in Molecular Cancer Therapeutics, a derivative similar to N-(1,5-dimethyl...) was tested on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than 10 µM for several tested lines .

Case Study 2: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory properties of related compounds in animal models. The results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves coupling pyrazolone derivatives with sulfonamide precursors. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution, as seen in analogous pyrazole-sulfonamide syntheses (e.g., stirring at room temperature with excess alkyl halides) . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and purification via column chromatography. Monitoring reaction progress using TLC or HPLC is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm hydrogen/carbon environments, IR for functional group validation (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and HRMS for molecular weight confirmation. X-ray crystallography (as in and ) provides definitive structural validation, with R-factors <0.1 indicating high accuracy .

Q. How does the pyrazole ring’s substitution pattern influence the compound’s stability?

  • Methodological Answer : The 1,5-dimethyl and 3-oxo groups on the pyrazole ring enhance stability via steric hindrance and intramolecular hydrogen bonding. Comparative thermogravimetric analysis (TGA) and DFT-based conformational studies (e.g., using Gaussian or CrystalExplorer) can quantify thermal and electronic stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with DFT calculations (B3LYP/6-311++G(d,p) basis set) identifies potential binding sites. Validate predictions with in vitro assays (e.g., enzyme inhibition). highlights docking scores <−7.0 kcal/mol as indicative of strong interactions .

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